(S)-2-Acetamidopropanamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-acetamidopropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c1-3(5(6)9)7-4(2)8/h3H,1-2H3,(H2,6,9)(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOVBGJJSFSOPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90982947 | |
| Record name | 2-[(1-Hydroxyethylidene)amino]propanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90982947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64397-30-4, 15962-47-7 | |
| Record name | Propanamide, 2-(acetylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064397304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC186893 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186893 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(1-Hydroxyethylidene)amino]propanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90982947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Future Research Directions and Perspectives on S 2 Acetamidopropanamide Chemistry
Structurally Similar Compounds
N-Acetyl-L-alanine: The carboxylic acid precursor to (S)-2-Acetamidopropanamide. vulcanchem.com
Lacosamide: An antiseizure medication with a structurally similar fragment. nih.gov
N-acetylcysteine amide (NACA): The amide form of N-acetyl-L-cysteine, investigated for its antioxidant properties. google.com
Derivatives of Interest
(2R,2R′)-3,3′-disulfanediyl bis(2-acetamidopropanamide) (diNACA): The dimer of NACA, which acts as a carrier or prodrug. google.com
Alaninamide derivatives with a 4-phenylpiperazine moiety: A series of compounds synthesized and evaluated for antiseizure and antinociceptive activities. nih.gov
Q & A
Q. Table 1: Key Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| pH | 7.5–8.5 | Prevents hydrolysis |
| Temperature | 0–5°C | Reduces racemization |
| Catalyst Loading | 5–10 wt% | Balances cost and efficiency |
Advanced: How can researchers resolve discrepancies in spectroscopic data when characterizing this compound?
Answer:
Discrepancies in NMR or mass spectrometry data often arise from impurities, solvent effects, or stereochemical variations. Methodological Approaches:
- Multi-Technique Validation: Cross-verify using -NMR, -NMR, and high-resolution mass spectrometry (HRMS). For example, confirm the acetamido proton resonance at δ 1.9–2.1 ppm .
- Chiral Chromatography: Use HPLC with a chiral stationary phase (e.g., Chiralpak AD-H) to distinguish enantiomers .
- Computational Modeling: Compare experimental IR spectra with DFT-calculated vibrational modes to identify structural anomalies .
Case Study: A 2021 study resolved conflicting -NMR signals by isolating trace water impurities via lyophilization and repeating analysis in anhydrous DMSO-d6 .
Basic: What analytical techniques are essential for confirming the enantiomeric purity of this compound?
Answer:
- Polarimetry: Measure specific rotation ([α]) and compare to literature values (e.g., [α] = +12.5° for pure (S)-enantiomer) .
- Chiral HPLC: Utilize columns like Chiralcel OD-H with hexane:isopropanol (90:10) mobile phase; retention times <10 min indicate high purity .
- Circular Dichroism (CD): Validate optical activity in the 200–250 nm range, correlating with acetamido chromophores .
Q. Table 2: Key Analytical Parameters
| Technique | Critical Parameters | Acceptable Range |
|---|---|---|
| Chiral HPLC | Retention time difference | ≥1.5 min |
| Polarimetry | Specific rotation | ±0.5° deviation |
| HRMS | Mass accuracy | <2 ppm error |
Advanced: What strategies are effective in elucidating the mechanism of enzyme inhibition by this compound?
Answer:
- Kinetic Studies: Perform Michaelis-Menten analysis to determine inhibition type (competitive/uncompetitive). For example, observe values <10 µM for serine proteases .
- X-ray Crystallography: Resolve co-crystal structures with target enzymes (e.g., trypsin) to identify binding interactions at the active site .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔG, ΔH) to assess affinity and entropy-driven interactions .
Data Interpretation Tip: Contrast results with racemic mixtures to isolate stereospecific effects. A 2022 study linked (S)-enantiomer selectivity to hydrogen bonding with Asp189 in trypsin .
Basic: How should laboratory safety protocols be adapted when handling this compound?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation: Conduct reactions in fume hoods to avoid inhalation of fine powders.
- Spill Management: Neutralize spills with 5% acetic acid solution, followed by absorption with vermiculite .
Storage: Keep in airtight containers at 2–8°C, away from strong oxidizers.
Advanced: How can computational chemistry predict the reactivity of this compound in novel reactions?
Answer:
- DFT Calculations: Simulate transition states (e.g., using Gaussian 16) to predict regioselectivity in nucleophilic acyl substitutions .
- Molecular Dynamics (MD): Model solvation effects in water/DMSO mixtures to optimize reaction media .
- Docking Studies: Screen virtual libraries against enzyme targets (e.g., proteases) to prioritize synthetic analogs for testing .
Validation: Compare computed -NMR chemical shifts with experimental data (RMSD <0.2 ppm) to refine force fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
